Basic Blue 3

Description

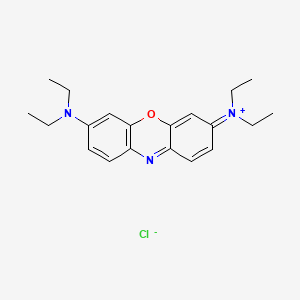

Basic Blue 3 (C.I. 51004) is a cationic, heterocyclic dye with a molecular formula of C₂₀H₂₆N₃OCl (chloride salt) or C₂₀H₂₆N₃O·NO₃ (nitrate salt) and a molecular weight of 359.898 g/mol (chloride) or 386.45 g/mol (nitrate) . It is used in textile dyeing, biological staining, and industrial applications due to its strong affinity for negatively charged substrates. Conflicting CAS numbers (33203-82-6 for the chloride and 73570-52-2 for the nitrate) reflect variations in counterion composition, which influence solubility and stability .

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURGIPVDZKDLIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47367-75-9 (Parent) | |

| Record name | C.I. Basic Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873926 | |

| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33203-82-6, 55840-82-9, 6703-67-9 | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33203-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Blue 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Blue 3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82L80329Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Condensation Reaction for Dye Cation Formation

The synthesis of this compound begins with the formation of its phenoxazinium cation, 3,7-bis(diethylamino)phenoxazin-5-ium. This intermediate is generated via a condensation reaction between N,N-diethyl-p-phenylenediamine and a suitable oxidizing agent under controlled conditions. The reaction proceeds through the formation of a leuco base, which is subsequently oxidized to the cationic chromophore. While specific reaction temperatures and times are proprietary, analogous synthetic pathways for basic dyes suggest temperatures between 80–100°C and reaction durations of 4–8 hours.

The stoichiometry of reactants is critical to avoid side products. For instance, an excess of diethylamine derivatives ensures complete condensation, while precise control of pH (typically acidic conditions) prevents premature oxidation. Iron(III) chloride (FeCl₃) is frequently employed as both an oxidizing agent and a counterion source, facilitating the formation of the final chloride salt.

Role of Iron(III) Chloride in Precipitation

Following the formation of the phenoxazinium cation, FeCl₃ serves a dual role:

-

Counterion Provision : FeCl₃ supplies Cl⁻ ions, which neutralize the cationic dye, forming the stable salt this compound.

-

Precipitation Agent : The addition of FeCl₃ induces precipitation of the dye from the reaction mixture. Patent data specify that 1.1–1.3 mole equivalents of FeCl₃ per mole of dye cation optimize yield and purity. Insufficient FeCl₃ results in incomplete precipitation, while excess amounts may introduce impurities.

The precipitation step is typically conducted at room temperature, with vigorous stirring to ensure homogeneous mixing. Post-precipitation, the crude product is filtered and washed with cold water to remove residual FeCl₃ and unreacted intermediates.

Purification and Isolation Techniques

Filtration and Washing

The precipitated dye is isolated via vacuum filtration, followed by sequential washes with ice-cold water and dilute hydrochloric acid (0.1 M HCl). Acidic washing removes residual Fe³⁺ ions and enhances product stability. Industrial protocols often incorporate sodium chloride (NaCl) or potassium chloride (KCl) during washing to displace weakly bound counterions, further improving purity.

Recrystallization

Recrystallization from ethanol or ethanol-water mixtures (1:1 v/v) yields crystalline this compound with a melting point of 205°C. This step eliminates amorphous impurities and enhances chromatic properties. Optimal recrystallization conditions include slow cooling (1–2°C/min) and a solvent-to-product ratio of 10:1.

Factors Influencing Synthesis Efficiency

Reactant Ratios and Stoichiometry

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| FeCl₃ Equivalents | 1.1–1.3 mol/mol | <1.1: Incomplete precipitation |

| >1.3: Fe³⁺ contamination | ||

| Reaction Temperature | 80–100°C | <80°C: Slow kinetics |

| >100°C: Decomposition | ||

| pH | 2.5–3.5 | >3.5: Premature oxidation |

Solvent and Ionic Strength

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Conversely, aqueous systems simplify washing but may reduce yields due to dye solubility. Ionic strength adjustments via NaCl addition (0.5–1.0 M) improve precipitation efficiency by salting-out the dye.

Industrial-Scale Production Insights

Industrial synthesis scales the above methods using continuous-flow reactors to maintain temperature and mixing uniformity. Post-synthesis, spray drying is employed to produce powdered formulations, which exhibit superior shelf life compared to aqueous solutions. Quality control metrics include:

-

Chromatographic Purity : HPLC analysis with UV detection (λ = 610 nm) confirms >98% purity.

-

Metal Content : Atomic absorption spectroscopy ensures Fe³⁺ residues <50 ppm.

Analyse Des Réactions Chimiques

Electrochemical Oxidation Degradation

Electrochemical oxidation using boron-doped diamond (BDD) electrodes achieves near-complete degradation of Basic Blue 3. Optimal conditions and outcomes from bipolar trickle tower reactor studies include:

| Parameter | Optimal Value | Removal Efficiency |

|---|---|---|

| Current Density | 0.875 mA/cm² | 99% color removal |

| Temperature | 30°C | 86.7% COD removal |

| Flow Rate | 109.5 mL/min | Toxicity reduction |

| Na₂SO₄ Concentration | 0.01 mol/L | – |

Under these conditions, the dye’s aromatic structure is mineralized via hydroxyl radical (- OH) generation at the BDD anode, breaking conjugated π-systems responsible for color . Toxicity assays confirm reduced ecological impact post-treatment .

Acid-Base Reactivity

This compound undergoes reversible protonation/deprotonation shifts in acidic and alkaline media:

| Condition | Observation | Mechanism |

|---|---|---|

| Concentrated H₂SO₄ | Wine-red coloration | Protonation of amino groups |

| Dilution (post-H₂SO₄) | Red-light blue transition | Partial deprotonation |

| NaOH Addition | Blue-black precipitate | Deprotonation and aggregation |

The precipitate in alkaline conditions suggests dye aggregation or formation of insoluble deprotonated species . These shifts are critical for applications requiring pH-stable coloration.

Metal Ion Coordination Effects

Metal ions alter this compound’s color profile during textile dyeing:

| Metal Ion | Color Shift | Fastness Impact |

|---|---|---|

| Cu²⁺ | Greenish hue | Reduced light fastness |

| Fe²⁺/Fe³⁺ | Darker, duller tone | Lower wash fastness |

Coordination with transition metals modifies the dye’s electronic structure, affecting light absorption and industrial suitability . Compatibility with blended fabrics (e.g., wool-acrylic) is maintained at pH > 5.4 .

Thermal Stability and Solubility

This compound demonstrates moderate thermal stability:

| Property | Value |

|---|---|

| Melting Point | 205°C (decomposition) |

| Water Solubility (20°C) | 40 g/L |

| λmax (aqueous solution) | 654 nm (ε ≥ 45,000 L/mol·cm) |

Solubility remains stable across temperatures, enabling consistent dye bath preparation . High-temperature dyeing (120°C) shifts coloration toward green due to structural resilience .

Degradation Kinetics in Advanced Oxidation

Pseudo-second-order kinetics dominate in adsorption-assisted degradation:

| Model Parameter | Value (SLM Stem-800°C Adsorbent) |

|---|---|

| Langmuir qₘ (BY28 dye) | 271.73 mg/g |

| Equilibrium Time | 30–40 min |

| Agitation Speed | 200 rpm |

Electrostatic interactions between cationic BB3 and negatively charged adsorbents drive rapid uptake, with pH > 9.6 optimizing removal . Reusability studies confirm 99.9% efficiency retention after three cycles .

Applications De Recherche Scientifique

Environmental Concerns

The discharge of BB3 into water bodies poses significant environmental risks, including toxicity to aquatic life and potential health hazards to humans. Its presence can disrupt photosynthesis in aquatic plants by blocking sunlight penetration, leading to reduced oxygen levels in water bodies .

Adsorption Techniques

Recent studies have highlighted the effectiveness of various adsorbents for removing BB3 from wastewater:

- Silybum Marianum Stem Adsorbent : This natural adsorbent demonstrated a high removal efficiency of up to 99.58% for BB3 under optimal conditions (0.15 g adsorbent, pH 10, and initial concentration of 15 mg/L) .

- Molecularly Imprinted Polymers (MIPs) : MIPs have shown excellent selectivity for BB3, achieving a rebinding capacity of 96% at elevated temperatures . This method allows for the effective extraction of BB3 from effluents.

| Adsorbent Type | Removal Efficiency (%) | Optimal Conditions |

|---|---|---|

| Silybum Marianum Stem | Up to 99.58 | 0.15 g, pH 10, 15 mg/L |

| Molecularly Imprinted Polymers | 96 | Elevated temperature (313 K) |

Electrochemical Oxidation

Electrochemical methods have been explored for the degradation of BB3:

- Boron-Doped Diamond Anodes : In a bipolar trickle tower reactor setup, conditions were optimized to achieve a color removal rate of 99% and chemical oxygen demand (COD) removal of approximately 86.7% . This method effectively reduces both color and toxicity in treated wastewater.

Case Study: Electrochemical Treatment

A study investigated the electrochemical oxidation of BB3 using a diamond anode under various conditions (current density, temperature). The results indicated that optimizing these parameters significantly enhances the degradation efficiency of BB3 .

Case Study: Adsorption with Silybum Marianum

In another case study involving Silybum Marianum as an adsorbent for BB3, researchers found that the adsorption process followed the Langmuir isotherm model with high correlation coefficients (r² = 0.9987), indicating a strong affinity between the adsorbent and the dye .

Mécanisme D'action

The mechanism of action of Basic Blue 3 involves its interaction with molecular targets through electrostatic interactions. The positively charged dye molecules interact with negatively charged sites on substrates, leading to strong binding and coloration. In biological systems, the dye can interact with cellular components, aiding in visualization and analysis .

Comparaison Avec Des Composés Similaires

Basic Blue 3 vs. Methylene Blue

| Property | This compound (Chloride) | Methylene Blue (C.I. 52015) |

|---|---|---|

| Molecular Formula | C₂₀H₂₆N₃OCl | C₁₆H₁₈ClN₃S |

| Molecular Weight | 359.898 g/mol | 319.85 g/mol |

| CAS Number | 33203-82-6 (chloride) | 61-73-4 |

| Adsorption Capacity | ~20–25 mg/g (pineapple stem) | 18.942 mg/g (BiFeO₃/biochar) |

| Applications | Textiles, biological staining | Medical staining, wastewater treatment |

Key Differences :

- Structure: Methylene blue (phenothiazine backbone) is smaller and less complex than this compound (benzothiazole derivative).

- Adsorption : Both are cationic dyes, but methylene blue exhibits higher adsorption efficiency in wastewater studies due to its smaller size and charge density .

- Toxicity : Methylene blue has documented medical uses (e.g., methemoglobinemia treatment), while this compound is primarily industrial .

This compound vs. Basic Blue 66

| Property | This compound | Basic Blue 66 (C.I. 11075) |

|---|---|---|

| Molecular Formula | C₂₀H₂₆N₃OCl | C₂₂H₂₈ClN₅O₂S |

| Molecular Weight | 359.898 g/mol | 462.008 g/mol |

| CAS Number | 33203-82-6 | 12221-38-4 |

| Structure | Benzothiazole derivative | Benzothiazole-azo derivative |

| Applications | Textiles, staining | Specialty textiles, advanced coatings |

Key Differences :

This compound vs. Prussian Blue

| Property | This compound | Prussian Blue (Fe₄[Fe(CN)₆]₃) |

|---|---|---|

| Type | Organic cationic dye | Inorganic coordination complex |

| Molecular Formula | C₂₀H₂₆N₃OCl | Fe₄[Fe(CN)₆]₃ |

| Applications | Industrial dyeing | Catalysis, energy storage, pigments |

| Environmental Impact | Moderate toxicity | Low toxicity, used in heavy metal remediation |

Key Differences :

This compound vs. Evans Blue

| Property | This compound | Evans Blue |

|---|---|---|

| Molecular Formula | C₂₀H₂₆N₃OCl | C₃₄H₂₄N₆Na₄O₁₄S₄ |

| Applications | Industrial dyeing | Blood-brain barrier permeability testing |

| Purity Concerns | High-purity commercial grades | Often ≤75% purity, variable impurities |

Key Differences :

Tables and Figures :

Table 1 : Adsorption capacities of cationic dyes in wastewater studies.

Figure 1 : Structural comparison of this compound, methylene blue, and Basic Blue 63.

Activité Biologique

Basic Blue 3 (BB3), also known as C.I. This compound, is a synthetic dye widely used in various industrial applications, particularly in textiles. Its biological activity has been a subject of research due to its potential environmental impacts and effects on human health. This article delves into the biological activity of this compound, including its toxicity, degradation methods, and case studies that highlight its effects on living organisms.

This compound is a cationic dye with the chemical formula C20H26ClN3O. It is characterized by its vibrant blue color and is soluble in water. The dye's structure includes a trimethylammonium group, contributing to its positive charge, which enhances its affinity for negatively charged surfaces such as those found in biological systems.

Toxicity Studies

1. Cytotoxicity and Genotoxicity:

Research has shown that this compound exhibits cytotoxic effects on various cell lines. A study indicated that BB3 could induce unscheduled DNA synthesis in rat hepatocytes, suggesting potential genotoxic effects . Additionally, exposure to BB3 has been linked to oxidative stress and cell death in human cell lines, raising concerns about its safety for human exposure.

2. Environmental Toxicity:

BB3's impact on aquatic life has been documented. Toxicity tests revealed that BB3 can adversely affect fish and other aquatic organisms, leading to reduced survival rates and impaired reproductive functions . The dye's persistence in the environment poses risks to ecosystems, particularly in water bodies contaminated with textile effluents.

Degradation and Removal Techniques

Electrochemical Oxidation:

Electrochemical methods have been explored for the degradation of this compound from wastewater. A study demonstrated that using a boron-doped diamond (BDD) anode in a bipolar trickle tower reactor achieved over 99% color removal and significant reductions in chemical oxygen demand (COD) . This method not only degrades the dye but also reduces its toxicity, making it an effective treatment for contaminated water sources.

Molecularly Imprinted Polymers (MIPs):

Recent advancements have introduced molecularly imprinted polymers as a selective removal method for BB3 from wastewater. MIPs synthesized specifically for BB3 showed high selectivity and efficiency in adsorbing the dye from aqueous solutions, achieving up to 96% rebinding capacity at optimal conditions . The adsorption process was found to be spontaneous and endothermic, indicating favorable thermodynamic properties for dye removal.

Case Studies

Case Study 1: Toxicity Assessment on Aquatic Organisms

A study assessed the effects of this compound on freshwater fish species. Fish exposed to varying concentrations of BB3 exhibited behavioral changes, impaired gill function, and increased mortality rates compared to control groups. The findings highlighted the need for stringent regulations regarding the discharge of BB3-containing effluents into water bodies.

Case Study 2: Electrochemical Treatment Efficacy

In an experimental setup involving textile wastewater treatment, researchers applied electrochemical oxidation techniques to remove BB3 effectively. The study reported that under optimized conditions (current density of 0.875 mA cm^-2), not only was color removal achieved but also a marked decrease in toxicity levels was observed post-treatment .

Summary of Findings

| Parameter | Value/Outcome |

|---|---|

| Chemical Formula | C20H26ClN3O |

| Cytotoxicity | Induces DNA synthesis in rat hepatocytes |

| Aquatic Toxicity | Affects survival and reproduction in fish |

| Electrochemical Treatment Efficacy | >99% color removal; significant COD reduction |

| MIP Adsorption Capacity | Up to 96% at optimal conditions |

Q & A

Q. How can researchers leverage synchrotron radiation techniques to study the crystallographic properties of this compound complexes?

- Methodological Answer : Perform X-ray absorption spectroscopy (XAS) to analyze coordination geometry. Pair with powder XRD for phase identification. Propose beamtime at facilities like ESRF or APS, detailing experimental parameters in grant applications .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply when using this compound in live-cell imaging studies?

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets on this compound?

- Methodological Answer : Deposit raw spectra and chromatograms in repositories like Figshare using CC-BY licenses. Include metadata compliant with ISA-Tab standards. Cite datasets persistently via DOI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.